AR-R17779 was developed as part of research into nicotinic acetylcholine receptors, specifically targeting the alpha7 subtype. It is classified as a pharmacological agent with potential applications in treating conditions such as stroke, atherosclerosis, and autoimmune diseases due to its anti-inflammatory properties .
The synthesis of AR-R17779 involves several steps that utilize various chemical techniques. The primary method reported for synthesizing AR-R17779 is the chloramine-T method, which allows for the introduction of radiolabels for biodistribution studies.
The molecular structure of AR-R17779 can be described as follows:
AR-R17779 participates in various chemical reactions primarily related to its interaction with nicotinic acetylcholine receptors. The compound acts as an agonist, leading to receptor activation that triggers downstream signaling pathways.
The mechanism of action of AR-R17779 involves:
Studies have shown that treatment with AR-R17779 can lead to significant reductions in white blood cell counts in certain experimental models, indicating its potential role in modulating immune responses .
AR-R17779 exhibits several important physical and chemical properties:
AR-R17779 has promising applications across various fields:
The α7 nicotinic acetylcholine receptor is a homomeric pentameric ligand-gated ion channel distinguished by its high permeability to calcium ions and rapid desensitization kinetics. Structurally, it features an extracellular N-terminal domain housing the orthosteric ligand-binding site, four transmembrane helices per subunit, and a large intracellular loop critical for signaling modulation. Key structural elements include the Cys-loop (implicated in channel gating) and the conserved aromatic residues within the ligand-binding domain (LBD). The LBD comprises loops A–C from the principal (+) subunit and loops D–F from the complementary (–) subunit, forming an aromatic cage that accommodates cationic ligands through π-cation interactions [1] [4].
Agonists of α7 nicotinic acetylcholine receptors typically contain a protonatable nitrogen atom that forms a critical salt bridge with receptor residues (e.g., α7 Trp55 and Trp149). AR-R17779 ((3S)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidine]-2'-one hydrochloride) belongs to the spirooxazolidine class, characterized by a rigid quinuclidine scaffold fused to an oxazolidinone ring. This conformationally restricted structure mimics acetylcholine’s spatial geometry, enabling high-affinity engagement with the orthosteric site. Unlike partial agonists such as GTS-21, AR-R17779 acts as a full agonist due to its optimal interaction with the "activation trigger" region of the LBD, particularly through hydrogen bonding with loop B residues and hydrophobic contacts with loop C [4] [7].
Table 1: Structural Features of Select α7 Nicotinic Acetylcholine Receptor Agonists
Compound | Core Scaffold | Critical Functional Groups | Conformational Flexibility |
---|---|---|---|
AR-R17779 | Spirooxazolidine | Quaternary nitrogen, carbonyl | Low (rigid spirocyclic system) |
Acetylcholine | Quaternary ammonium | Ester, trimethylamine | High |
4OH-GTS-21 | Benzylidene anabaseine | Pyridone, hydroxy/methoxy benzyl | Moderate |
PNU-282987 | Quinuclidine-benzamide | Amide linker, ketone | Moderate |
AR-R17779 exhibits submicromolar affinity for α7 nicotinic acetylcholine receptors, with a binding constant (Kᵢ) of 190 nM in rat brain membranes, as determined by [³H]methyllycaconitine displacement assays. Its selectivity profile is exceptional, showing 84-fold lower affinity for α4β2 nicotinic acetylcholine receptors (Kᵢ = 16,000 nM) and negligible activity at α3β4 or muscle-type receptors. This selectivity arises from its optimized interaction with the α7-specific ligand-binding pocket, particularly through:
Mutagenesis studies reveal that AR-R17779’s binding is severely impaired in α7 nicotinic acetylcholine receptors with Trp55Gly or Trp55Tyr mutations, confirming Trp55’s role as a critical "selectivity filter." In contrast, analogous mutations in β2 subunits (Trp57Gly) enhance binding of benzylidene anabaseines but not AR-R17779, underscoring its distinct pharmacophore [4] [10]. The compound’s brain penetrance was demonstrated by central nervous system biodistribution studies, where systemic administration led to detectable hippocampal concentrations sufficient for receptor activation (EC₅₀ = 2.5 μM in human α7-expressing oocytes) [3] [7].
Table 2: Binding Affinities of AR-R17779 at Nicotinic Acetylcholine Receptor Subtypes
Receptor Subtype | Kᵢ or EC₅₀ (nM) | Assay System | Selectivity Ratio (vs. α7) |
---|---|---|---|
α7 (rat) | 190 | [³H]MLA displacement | 1 |
α4β2 (rat) | 16,000 | [³H]cytisine displacement | 84.2 |
α7 (human) | 250 | Oocyte electrophysiology | 1 |
α3β4 (human) | >100,000 | Calcium flux assay | >400 |
AR-R17779 activation of α7 nicotinic acetylcholine receptors triggers calcium influx that initiates multiple downstream signaling cascades:
Notably, AR-R17779’s immunomodulatory effects require spleen-dependent pathways, as splenectomized mice show complete loss of its anti-inflammatory activity in colitis models. This aligns with the cholinergic anti-inflammatory circuit where α7 activation on splenic macrophages modulates systemic inflammation [6].
AR-R17779 demonstrates full agonist efficacy at human α7 nicotinic acetylcholine receptors, eliciting 96% of acetylcholine’s maximal response in electrophysiological studies. This contrasts with partial agonists like GTS-21 (60–70% efficacy) and tilorone (67% efficacy). The molecular basis for this difference lies in AR-R17779’s superior stabilization of the activated receptor conformation via:
Table 3: Functional Efficacy Profiles of α7 Nicotinic Acetylcholine Receptor Agonists
Agonist | Efficacy (% ACh Max) | Potency (EC₅₀, μM) | Binding Site Interactions |
---|---|---|---|
AR-R17779 | 96% | 2.5 | Salt bridge: Lys145-Asp197 |
Acetylcholine | 100% | 100 | Cation-π: Trp149 |
GTS-21 | 61–67% | 14 | Hydrophobic: Loop C |
Choline | 45% | 800 | Cation-π: Trp55 |
PHA-543613 | 89% | 0.9 | Hydrogen bonding: Gln117 |
In disease models, AR-R17779 outperforms partial agonists:
The compound’s therapeutic profile is distinguished by its balanced signaling bias toward anti-inflammatory pathways over ionotropic effects, a property attributed to its moderate desensitization kinetics and preferential recruitment of intracellular effectors like JAK2 [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7